molecular formula C9H12BNO2 B13484331 (2-Methylisoindolin-5-yl)boronic acid

(2-Methylisoindolin-5-yl)boronic acid

Cat. No.: B13484331
M. Wt: 177.01 g/mol
InChI Key: ZKKDHVWUWYNADP-UHFFFAOYSA-N
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Description

(2-Methylisoindolin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a 2-methylisoindoline moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylisoindolin-5-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methylisoindoline using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-Methylisoindolin-5-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

    Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium periodate (NaIO4)

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylisoindolin-5-yl)boronic acid is unique due to the presence of both the isoindoline ring and the boronic acid functional group. This combination provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C9H12BNO2

Molecular Weight

177.01 g/mol

IUPAC Name

(2-methyl-1,3-dihydroisoindol-5-yl)boronic acid

InChI

InChI=1S/C9H12BNO2/c1-11-5-7-2-3-9(10(12)13)4-8(7)6-11/h2-4,12-13H,5-6H2,1H3

InChI Key

ZKKDHVWUWYNADP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(CN(C2)C)C=C1)(O)O

Origin of Product

United States

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